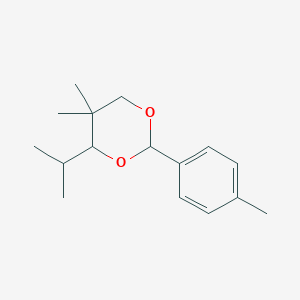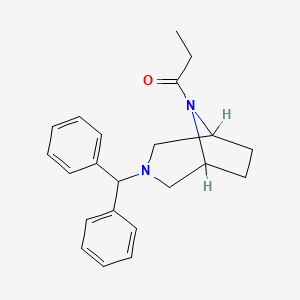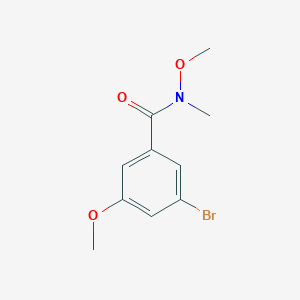![molecular formula C15H12N2O B13946941 6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 53052-47-4](/img/structure/B13946941.png)
6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a pyrido[1,2-a]pyrimidinone core with a methyl group at the 6-position and a phenyl group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction at 130°C in dimethylformamide (DMF) has been reported . This method allows for the preparation of multi-substituted pyrido[1,2-a]pyrimidin-4-ones with good functional group tolerance and broad substrate scope.
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of metal-free chalcogenation reactions, such as sulfenylation and selenylation, has been explored to achieve high yields and broad functional group tolerance . These methods are operationally simple and can be executed on a gram scale, making them suitable for industrial applications.
化学反応の分析
Types of Reactions
6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Substitution reactions, such as sulfenylation and selenylation, can introduce different substituents at specific positions.
Common Reagents and Conditions
Sulfenylation: Aryl sulfonyl hydrazides, arylsulfonyl chlorides, sulfinic acids, sodium sulfinates, and thiols are commonly used as sulfenylating agents.
Selenylation: Diselenides and selenylating agents are used under mild reaction conditions to introduce selenium atoms.
Major Products
The major products formed from these reactions include various derivatives with sulfenyl or selenyl groups at the 3-position of the pyrido[1,2-a]pyrimidinone core .
科学的研究の応用
6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to modulate enzyme activity, bind to receptors, and interfere with cellular processes. For example, sulfenylation and selenylation reactions suggest a radical mechanistic pathway .
類似化合物との比較
6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-: This compound has a similar core structure but lacks the phenyl group at the 3-position.
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 9-methyl-: Another similar compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
特性
CAS番号 |
53052-47-4 |
|---|---|
分子式 |
C15H12N2O |
分子量 |
236.27 g/mol |
IUPAC名 |
6-methyl-3-phenylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H12N2O/c1-11-6-5-9-14-16-10-13(15(18)17(11)14)12-7-3-2-4-8-12/h2-10H,1H3 |
InChIキー |
IWZFFFOCUCZNBH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC2=NC=C(C(=O)N12)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


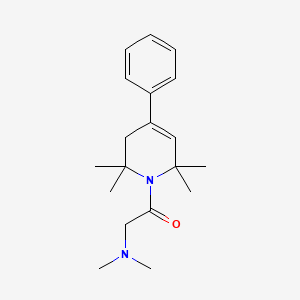
![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)
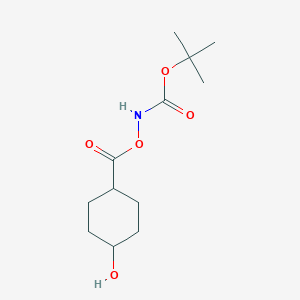
![4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile](/img/structure/B13946879.png)
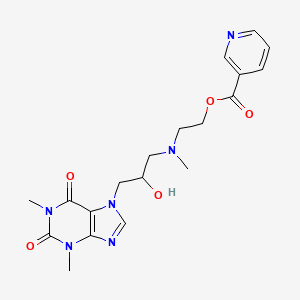
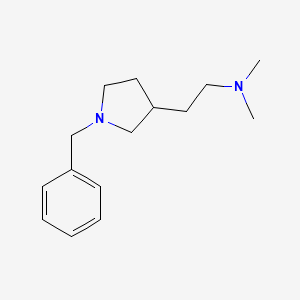
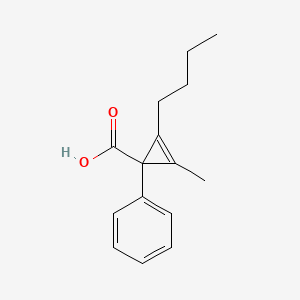
![3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13946906.png)

![2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13946915.png)
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13946925.png)
